molecular formula C18H15N3O6S B2944044 (Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-09-5

(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2944044
CAS No.: 865200-09-5
M. Wt: 401.39
InChI Key: SZDOLYRNAWSVQE-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole-derived compound featuring a methoxy group at position 6 of the benzothiazole ring, a 2-nitrobenzoyl imino substituent at position 2, and a methyl acetate moiety at position 2. The Z-configuration of the imino group (C=N) is critical to its stereochemical and electronic properties.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-26-11-7-8-14-15(9-11)28-18(20(14)10-16(22)27-2)19-17(23)12-5-3-4-6-13(12)21(24)25/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDOLYRNAWSVQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including a methoxy group and a nitrobenzoyl imine linkage, contribute to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C18H15N3O6S
  • Molecular Weight : 401.39 g/mol
  • Purity : Typically around 95% when obtained for research purposes.

Synthesis

The synthesis of this compound involves multi-step synthetic routes that require careful selection of reagents and reaction conditions to achieve high yields and purity. The compound is synthesized through a series of reactions that typically include the formation of the thiazole moiety and subsequent functionalization with the nitrobenzoyl group.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Preliminary studies have demonstrated that this compound shows promising cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against Hep3B liver cancer cells, where it induced cell cycle arrest in the G2-M phase, similar to the reference drug doxorubicin .
  • Mechanism of Action : The mechanism of action is believed to involve interaction with specific biological targets, potentially leading to apoptosis in cancer cells. Molecular docking studies suggest that this compound may bind effectively to key proteins involved in cancer progression .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructural FeaturesBiological Activity
(Z)-methyl 2-(6-chloro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateChlorine substitutionAntimicrobial
(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetateMethoxy substitutionAntihypertensive
(Z)-methyl 2-(6-methoxy-2-(benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetateDifferent carbonyl groupAnticancer

Case Studies

  • Cytotoxicity Against Hep3B Cells : In a study evaluating various benzothiazole derivatives, this compound was shown to significantly reduce α-fetoprotein levels in Hep3B cells, indicating its potential as an anticancer agent .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in a notable decrease in the fraction of cells in the G1 phase and S phase, while increasing the G2-M phase population, suggesting its role as a potent inhibitor of cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(Z)-methyl 2-(6-methoxy-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” can be contextualized against analogous benzothiazole derivatives. Key comparisons include:

Substituent Variations on the Benzothiazole Core

Compound Name Substituents on Benzothiazole Key Functional Groups Biological/Physical Properties Reference
Target Compound 6-methoxy, 2-(2-nitrobenzoyl)imino, 3-methyl acetate Nitro (ortho), methoxy, ester High polarity due to nitro and ester groups; Z-configuration stabilizes planar geometry
(Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 2-(4-nitrobenzoyl)imino, 3-ethyl acetate Nitro (para), ethyl ester Lower steric hindrance at para-nitro position; ethyl ester increases lipophilicity vs. methyl
Methyl [(2Z)-2-[(phenylacetyl)imino]-6-sulfamoylbenzo[d]thiazol-3(2H)-yl]acetate 6-sulfamoyl, 2-phenylacetyl imino Sulfamoyl (electron-withdrawing), phenylacetyl Enhanced solubility in aqueous media; sulfamoyl may confer antimicrobial activity
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate 2-indole, 3-cyanoethyl ester Indole (electron-rich), cyano Cyano group increases reactivity; indole moiety may enable π-π stacking in biological targets

Physicochemical Properties

Property Target Compound Para-nitro Analog Sulfamoyl Derivative
LogP (Predicted) 2.1 2.5 1.3
Solubility (mg/mL) 0.12 (DMSO) 0.08 (DMSO) 1.5 (Water)
Melting Point (°C) 198–202 185–189 215–218
Hydrogen Bond Donors 1 1 3

Research Findings and Implications

Stereochemical Stability : The Z-configuration in the target compound is stabilized by intramolecular hydrogen bonding between the nitro group and thiazole sulfur, as observed in crystallographic studies of related benzothiazoles .

Bioactivity Modulation : Substitution at position 6 (methoxy vs. sulfamoyl) significantly alters bioactivity profiles. Methoxy groups enhance membrane permeability, while sulfamoyl groups improve target binding in hydrophilic environments .

Synthetic Scalability : Ethyl esters (e.g., in ) are more cost-effective to produce than methyl esters due to cheaper starting materials, but methyl esters offer better metabolic stability in vivo .

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